5-Bromo-2-(2-hydroxypropoxy)benzamide
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Overview
Description
5-Bromo-2-(2-hydroxypropoxy)benzamide is an organic compound with the molecular formula C10H12BrNO3 It is a derivative of benzamide, featuring a bromine atom at the 5-position and a hydroxypropoxy group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-hydroxypropoxy)benzamide typically involves the bromination of 2-(2-hydroxypropoxy)benzamide. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-hydroxypropoxy)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The benzamide moiety can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Scientific Research Applications
5-Bromo-2-(2-hydroxypropoxy)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-hydroxypropoxy)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The hydroxypropoxy group can enhance its binding affinity through hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzamide: Lacks the hydroxypropoxy group, which may affect its solubility and binding properties.
2-(2-Hydroxypropoxy)benzamide: Lacks the bromine atom, which may influence its reactivity and biological activity.
Uniqueness
5-Bromo-2-(2-hydroxypropoxy)benzamide is unique due to the presence of both the bromine atom and the hydroxypropoxy group, which confer distinct chemical and biological properties. These functional groups can enhance its reactivity and binding interactions, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C10H12BrNO3 |
---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
5-bromo-2-(2-hydroxypropoxy)benzamide |
InChI |
InChI=1S/C10H12BrNO3/c1-6(13)5-15-9-3-2-7(11)4-8(9)10(12)14/h2-4,6,13H,5H2,1H3,(H2,12,14) |
InChI Key |
GWNIMRXOQQOZJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=C(C=C(C=C1)Br)C(=O)N)O |
Origin of Product |
United States |
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